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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinazoline

Cat. No.: B576197 Get Quote

A comparative guide to the X-ray crystallography of quinazoline derivatives, with a focus on

structures related to 4-Chloro-5-methoxyquinazoline, is presented for researchers, scientists,

and drug development professionals. This guide provides a comparative analysis of

crystallographic data from publicly available studies on similar compounds, offering insights into

their molecular geometry and solid-state structures.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of quinazoline

and quinoline derivatives. This data allows for a direct comparison of their unit cell dimensions,

space groups, and refinement statistics. While the crystal structure of 4-Chloro-5-
methoxyquinazoline is not publicly available, the data from related compounds provide a

valuable reference.
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Parameter
4-
Methoxyquinazolin
e[1]

4-Chloro-6,7-
dimethoxyquinolin
e[2][3]

6-(3-
chloropropoxy)-4-
(2-
fluorophenylamino)
-7-
methoxyquinazolin
e[4]

Chemical Formula C₉H₈N₂O C₁₁H₁₀ClNO₂ C₂₀H₂₁ClFN₃O₃

Molecular Weight 160.17 g/mol 223.65 g/mol 405.85 g/mol

Crystal System Monoclinic Monoclinic Orthorhombic

Space Group P2₁/c P2₁/c Pbca

Unit Cell Dimensions

a = 6.9590 (6) Åb =

4.0517 (3) Åc =

13.5858 (12) Åβ =

91.754 (8)°

a = 12.5530 (17) Åb =

4.6499 (7) Åc =

18.274 (3) Åβ =

105.786 (2)°

a = 12.7407 (4) Åb =

14.0058 (5) Åc =

21.7726 (7) Åα = 90°,

β = 90°, γ = 90°

Volume (V) 382.88 (6) Å³ 1026.4 (3) Å³ Not specified

Molecules per unit cell

(Z)
2 4 Not specified

Temperature 150 K 296 K Not specified

R-factor 0.054 0.037 Not specified

Experimental Protocols
The methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the

compared compounds are detailed below. These protocols provide a foundational

understanding for crystallographic studies of novel quinazoline derivatives.

Synthesis and Crystallization
4-Methoxyquinazoline: This compound was synthesized by reacting quinazoline-4(3H)-thione

with iodomethane in a solution of methanol and water containing potassium hydroxide.[1] The

mixture was stirred for 24 hours at room temperature. After removing the methanol, the
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aqueous layer was extracted with diethyl ether. The resulting residue was purified using column

chromatography. Colorless needle-like crystals were obtained by crystallization from a mixture

of ethyl acetate and diethyl ether.[1]

4-Chloro-6,7-dimethoxyquinoline: The synthesis of this key intermediate for tyrosine kinase

inhibitors involves multi-step reaction sequences to introduce the desired substituents.[2]

Crystallization is typically achieved through slow evaporation from a suitable solvent.[2]

6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline: This derivative was

synthesized through a selective nucleophilic attack on 1-bromo-3-chloropropane by the

potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol.[4] The precursor was

prepared in three steps from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. The final

compound was crystallized as an ethyl acetate complex.[4]

X-ray Data Collection and Structure Refinement
The process of X-ray crystallography involves four main stages: crystallization, data collection,

structure solution, and refinement.[5]

For 4-methoxyquinazoline, X-ray diffraction data were collected on an Agilent SuperNova

diffractometer using Cu Kα radiation.[1] The structure was solved using SHELXS2013 and

refined with SHELXL2013.[1]

In the case of 4-Chloro-6,7-dimethoxyquinoline, single-crystal X-ray diffraction data were

collected on a Rigaku SCXmini diffractometer with Mo Kα radiation.[2][3]

These examples illustrate standard procedures for obtaining high-quality crystallographic data

for quinazoline and quinoline derivatives.

Experimental Workflow for Small Molecule Crystal
Structure Determination
The following diagram outlines a generalized workflow for determining the crystal structure of

small molecules like the 4-Chloro-5-methoxyquinazoline derivatives.

Caption: A generalized workflow for the determination of small molecule crystal structures.
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This guide highlights the importance of comparative crystallographic analysis in the field of

drug discovery and materials science. While direct experimental data for 4-Chloro-5-
methoxyquinazoline derivatives are pending, the structural information from related

compounds provides a solid framework for predicting their properties and guiding future

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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